

Functionalization of Benzo[c]isothiazole at C-4 Position

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Compound of Interest

Compound Name: *Methyl benzo[c]isothiazole-4-carboxylate*

CAS No.: 56910-98-6

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Introduction & Strategic Analysis

Benzo[c]isothiazole (also known as 2,1-benzisothiazole) is a bicyclic heteroaromatic system where a benzene ring is fused to an isothiazole ring across the [c] bond.^{[1][2]} Unlike its more common isomer, benzo[d]isothiazole (1,2-benzisothiazole), the 2,1-isomer exhibits unique "non-classical" aromaticity and electronic properties, often described by resonance structures involving hypervalent sulfur or zwitterionic character.^[2]

The C-4 Challenge

The C-4 position is located on the benzene ring, immediately adjacent to the bridgehead carbon connected to the heterocyclic C-3 position.

- **Steric Hindrance:** C-4 is in the "peri" region, spatially crowded by substituents at C-3.
- **Electronic Bias:** Electrophilic Aromatic Substitution (EAS) on 2,1-benzisothiazoles typically favors the C-5 or C-7 positions due to the directing effects of the fused heterocyclic ring.

- Direct Functionalization: Direct C-H activation or lithiation at C-4 is rare and often unselective. Therefore, the most reliable strategy for C-4 functionalization is De Novo Synthesis—constructing the ring from a precursor that already bears the desired C-4 substituent.

Synthetic Strategy: The "Modified Davis" Route

The most robust protocol for accessing 4-substituted benzo[c]isothiazoles is the cyclization of 3-substituted-2-alkylanilines using thionyl chloride (

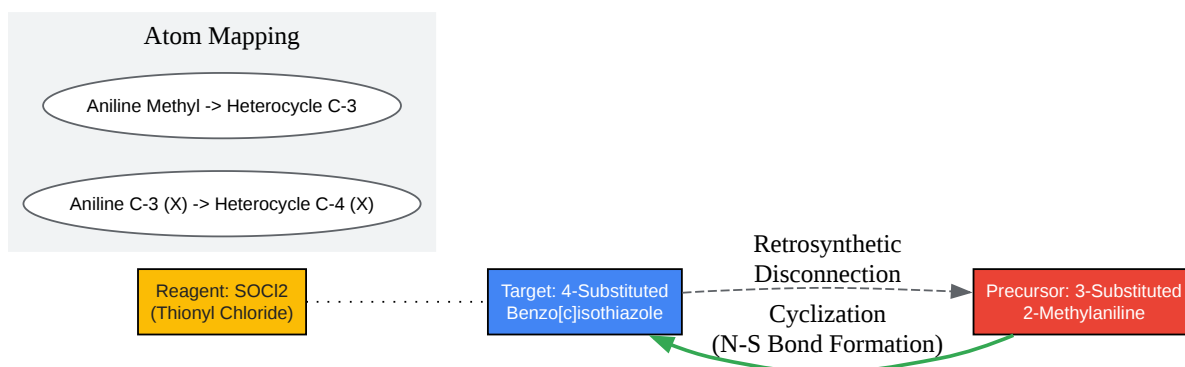
).

This method maps the substituent from the meta position of the aniline (relative to the amino group) directly to the C-4 position of the final heterocycle.

Retrosynthetic Logic

To obtain 4-X-benzo[c]isothiazole:

- Target: 4-X-2,1-benzisothiazole.
- Precursor: 3-X-2-methylaniline (o-toluidine derivative).
- Transformation: The amino group becomes N-2, the methyl carbon becomes C-3, and the sulfur is inserted between them. The substituent X, originally at position 3 of the aniline ring (adjacent to the methyl), ends up at position 4 of the fused system.



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Figure 1: Retrosynthetic strategy for accessing C-4 substituted benzo[c]isothiazoles.

Detailed Protocol: De Novo Synthesis of 4-Bromobenzo[c]isothiazole

This protocol describes the synthesis of a 4-bromo derivative, a versatile linchpin for further functionalization via cross-coupling.

Reagents & Equipment:

- Starting Material: 3-Bromo-2-methylaniline (1.0 equiv).
- Reagent: Thionyl Chloride (, 2.5–3.0 equiv).[2]
- Solvent: Anhydrous Xylene or Toluene (0.5 M concentration).[2]
- Glassware: Round-bottom flask, reflux condenser, drying tube (), addition funnel.

Step-by-Step Methodology:

- Preparation:
 - Flame-dry the glassware and purge with Argon/Nitrogen.
 - Dissolve 3-bromo-2-methylaniline (10 mmol) in anhydrous xylene (20 mL).
- Reagent Addition:
 - Cool the solution to 0°C in an ice bath.
 - Add thionyl chloride (

, 25 mmol) dropwise via the addition funnel over 15–20 minutes. Caution: Exothermic reaction with HCl gas evolution.

- Cyclization (Thermolysis):
 - Remove the ice bath and heat the mixture gradually to reflux (approx. 140°C for xylene).
 - Maintain reflux for 12–24 hours. The reaction typically turns dark red/brown.
 - Monitoring: Monitor by TLC (eluent: Hexane/EtOAc) or LC-MS. The intermediate -sulfinylamine may form first, followed by ring closure.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Concentrate under reduced pressure to remove excess and solvent.
 - Resuspend the residue in and wash carefully with saturated solution (to neutralize acid).
 - Dry the organic layer over anhydrous, filter, and concentrate.^[2]
- Purification:
 - Purify the crude oil via flash column chromatography on silica gel.
 - Gradient: 0% to 10% EtOAc in Hexanes. Benzo[c]isothiazoles are often colored (yellow/red oils or solids).^[2]

Yield Expectation: 40–65% isolated yield.

Protocol: Downstream Functionalization (Suzuki Coupling)

Once the 4-bromo handle is installed, the C-4 position can be functionalized with aryl, vinyl, or alkyl groups using Palladium-catalyzed cross-coupling.

Reaction: 4-Bromobenzo[c]isothiazole + Aryl Boronic Acid

4-Arylbenzo[c]isothiazole

Step-by-Step Methodology:

- Setup:
 - In a microwave vial or Schlenk tube, combine:
 - 4-Bromobenzo[c]isothiazole (1.0 equiv).
 - Aryl Boronic Acid (1.5 equiv).[2]
 - (5 mol%) or
/S-Phos (for sterically hindered substrates).[2]
 - Base:
(2.0 equiv) or
.[2]
 - Solvent: Dioxane/Water (4:1 ratio).[2]
- Execution:
 - Degas the solvent mixture with Argon for 10 minutes.
 - Heat at 90–100°C for 4–12 hours (or 1 hour in microwave at 110°C).
- Workup:

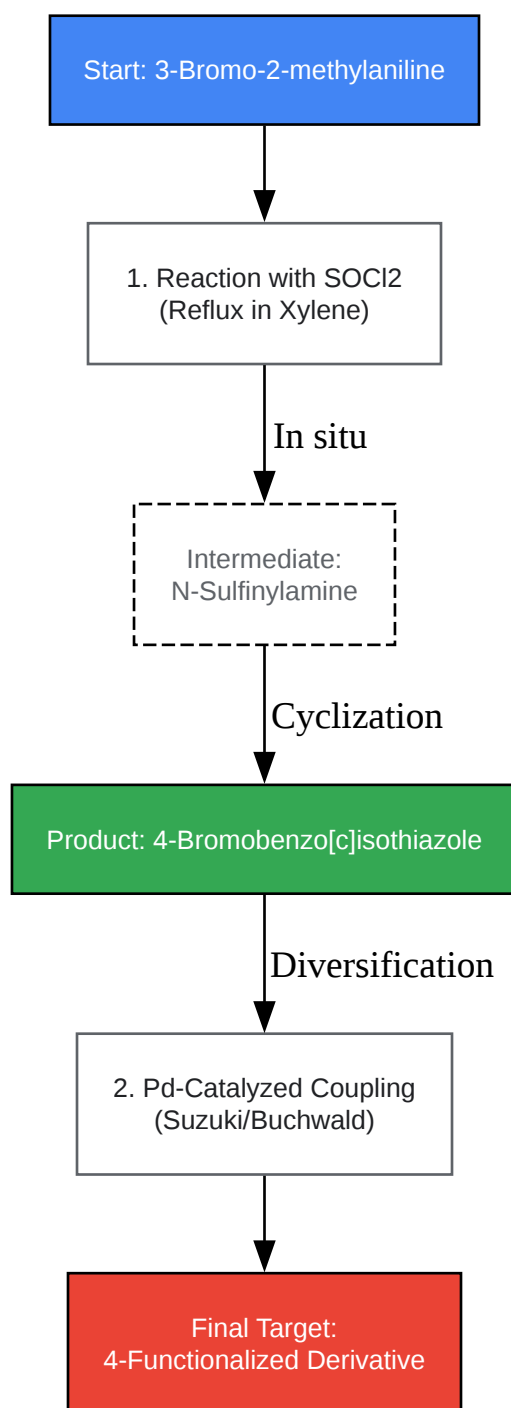
- Dilute with EtOAc, wash with water and brine.^{[2][3]}
- Purify via column chromatography.

Comparative Data & Decision Matrix

Table 1 summarizes the feasibility of different approaches to access C-4 substituted benzo[c]isothiazoles.

Methodology	Feasibility at C-4	Primary Outcome	Notes
Electrophilic Substitution (EAS)	Low	C-5 or C-7 Products	Electronic bias directs away from C-4.
Directed Lithiation	Low/Medium	C-3 or C-7 Products	Requires specific directing groups; C-4 is sterically hindered.
De Novo Synthesis (Davis Route)	High	C-4 Specific	Recommended Route. Relies on commercially available anilines.
C-H Activation	Emerging	Variable	Rare examples in literature; often requires specific directing groups.

Experimental Workflow Diagram



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Figure 2: Workflow for the synthesis and diversification of 4-substituted benzo[c]isothiazoles.

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